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Introduction

Dimefox, an organophosphate insecticide first synthesized in 1940, has been discontinued and

is now considered obsolete.[1] This in-depth technical guide elucidates the core reasons for its

withdrawal from the market, focusing on its severe toxicity to mammals, its mechanism of

action as a potent acetylcholinesterase inhibitor, and the associated environmental concerns.

The World Health Organization (WHO) has classified Dimefox as an extremely hazardous

(Class IA) substance, underscoring the significant risks associated with its use.

High Acute Mammalian Toxicity
The primary driver for the discontinuation of Dimefox is its exceptionally high acute toxicity to

mammals. Organophosphate insecticides, as a class, are known for their potent neurological

effects, and Dimefox is among the most toxic within this group.

Quantitative Toxicity Data
The acute toxicity of a substance is typically quantified by its median lethal dose (LD50), the

dose required to kill 50% of a test population. For Dimefox, the reported LD50 values indicate

extreme toxicity through various routes of exposure.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b150142?utm_src=pdf-interest
https://www.benchchem.com/product/b150142?utm_src=pdf-body
https://en.wikipedia.org/wiki/Dimefox
https://www.benchchem.com/product/b150142?utm_src=pdf-body
https://www.benchchem.com/product/b150142?utm_src=pdf-body
https://www.benchchem.com/product/b150142?utm_src=pdf-body
https://www.benchchem.com/product/b150142?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Test Species
Route of

Administration
Value Reference

LD50 Rat Oral 1-5 mg/kg [2]

LD50 Rat Dermal 5 mg/kg [2]

LD50 Mouse Oral 2 mg/kg [2]

LD50 Mouse Subcutaneous 1 mg/kg [2]

Comparative Toxicity of Organophosphate Insecticides

To provide context for Dimefox's high toxicity, the following table compares its oral LD50 in rats

to that of other notable organophosphate insecticides.

Insecticide Oral LD50 (Rat, mg/kg) WHO Hazard Class

Dimefox 1-5 IA (Extremely Hazardous)

Parathion 3-13 IA (Extremely Hazardous)

Monocrotophos 14-23 IB (Highly Hazardous)

Dimethoate 250-400 II (Moderately Hazardous)

Malathion 885-2825 III (Slightly Hazardous)

Mechanism of Action: Irreversible
Acetylcholinesterase Inhibition
Dimefox exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE) in the

nervous system. AChE is crucial for breaking down the neurotransmitter acetylcholine (ACh),

which terminates nerve signals.

Signaling Pathway of Acetylcholinesterase and its
Inhibition by Dimefox
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Caption: Signaling pathway of acetylcholinesterase and its inhibition by Dimefox.

The irreversible binding of Dimefox to AChE leads to an accumulation of acetylcholine in the

synaptic cleft. This results in continuous stimulation of cholinergic receptors, leading to a state

known as a "cholinergic crisis." The symptoms of Dimefox poisoning are a direct consequence

of this overstimulation and include muscle spasms, seizures, respiratory distress, and

ultimately, death.[3]

Environmental Fate and Ecotoxicity
While specific ecotoxicity data for Dimefox is limited, its physicochemical properties and the

known effects of similar organophosphates suggest a significant environmental risk.

Environmental Persistence and Mobility
Dimefox is highly soluble in water and has a low soil organic carbon-water partitioning

coefficient (Koc), estimated at 2.2.[1] This indicates that Dimefox is not likely to adsorb to soil
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particles and has a very high potential for mobility in soil, which could lead to the contamination

of groundwater.[1] While it is not expected to persist in the atmosphere due to rapid

degradation by hydroxyl radicals, its stability in aqueous solutions, particularly its resistance to

hydrolysis at neutral pH, raises concerns about its persistence in water bodies.[1]

Bioaccumulation and Ecotoxicity
The estimated bioconcentration factor (BCF) for Dimefox is low (3.2), suggesting a low

potential for bioaccumulation in aquatic organisms.[1] However, due to its high acute toxicity,

even low concentrations in the environment could pose a significant risk to non-target

organisms.

While specific LC50 (median lethal concentration) or EC50 (median effective concentration)

values for Dimefox in aquatic and avian species are not readily available in the reviewed

literature, data for the structurally similar organophosphate, dimethoate, can provide an

indication of the potential ecotoxicity.

Ecotoxicity of Dimethoate (as a proxy)

Test Species Endpoint Value Reference

Heteropneustes

fossilis (Freshwater

fish)

96-hour LC50 2.98 mg/L [4]

Daphnia magna

(Water flea)
48-hour EC50 Varies (highly toxic) [5]

Given that Dimefox is significantly more toxic to mammals than dimethoate, it is reasonable to

infer that it would also exhibit high toxicity to aquatic and terrestrial wildlife.

Regulatory Status and Discontinuation
Dimefox is no longer registered for use as a pesticide in many countries, including the United

States and the United Kingdom.[1] It is also not an approved active substance for use in plant

protection products in the European Union.[1] While specific historical documents detailing the

exact dates and reasons for its non-inclusion or cancellation are not readily accessible, its
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discontinuation is a direct consequence of its extreme toxicity and the associated unacceptable

risks to human health and the environment. Regulatory agencies worldwide have moved to

prohibit or severely restrict the use of such highly hazardous organophosphates.

Experimental Protocols
The determination of the toxicological profile of a substance like Dimefox relies on

standardized experimental protocols.

Acute Oral Toxicity (LD50) Determination
The acute oral LD50 is a key parameter in toxicity assessment. The general workflow for

determining this value is outlined below, based on OECD and EPA guidelines.

Start: Dose Range Finding Study
(Small number of animals)

Main Study: Administration of Graded Doses
(e.g., 5 animals per dose group)

Observation Period (Typically 14 days)
- Monitor for clinical signs of toxicity

- Record mortality

Gross Necropsy of all Animals
(at termination or death)

Data Analysis
(e.g., Probit Analysis)

Determination of LD50 Value
and 95% Confidence Limits
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Caption: Workflow for acute oral LD50 determination.

Acetylcholinesterase Inhibition Assay
The mechanism of action of Dimefox is confirmed through in vitro assays that measure the

inhibition of the AChE enzyme. The Ellman method is a widely used colorimetric assay for this

purpose.

Prepare Reagents:
- AChE enzyme solution

- Acetylthiocholine (substrate)
- DTNB (Ellman's reagent)

- Test compound (Dimefox) dilutions

Incubate AChE with Dimefox
(or buffer for control)

Initiate Reaction:
Add substrate (Acetylthiocholine) and DTNB

Measure Absorbance at 412 nm
(kinetic or endpoint)

Calculate Rate of Reaction
and Percentage Inhibition

Determine IC50 Value
(Concentration for 50% inhibition)
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Caption: Workflow for an in vitro acetylcholinesterase inhibition assay.

Conclusion
The discontinuation of Dimefox was an inevitable consequence of its extreme toxicological

profile. Its high acute toxicity to mammals, coupled with its potent and irreversible inhibition of

acetylcholinesterase, presented an unacceptable risk to human health, including agricultural

workers and the general public through potential residues in food and water. Furthermore, its

high mobility in soil posed a significant threat of environmental contamination. The withdrawal

of Dimefox from the market reflects a broader regulatory trend away from highly hazardous

pesticides in favor of safer, more selective alternatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Dimefox - Wikipedia [en.wikipedia.org]

2. Dimefox | C4H12FN2OP | CID 8264 - PubChem [pubchem.ncbi.nlm.nih.gov]

3. Evaluation of the avian acute oral and sub-acute dietary toxicity test for pesticide
registration - PMC [pmc.ncbi.nlm.nih.gov]

4. Acute toxicity bioassay of dimethoate on freshwater airbreathing catfish, Heteropneustes
fossilis (Bloch) - PubMed [pubmed.ncbi.nlm.nih.gov]

5. researchgate.net [researchgate.net]

To cite this document: BenchChem. [The Discontinuation of Dimefox: A Technical Review of
its Inherent Risks]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b150142#reasons-for-dimefox-discontinuation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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